
Lana-DNA-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lana-DNA-IN-2 is a compound known as a latency-associated nuclear antigen-DNA interaction inhibitor. It is primarily used in research related to Kaposi’s sarcoma-associated herpesvirus (KSHV) infection. The compound has a molecular weight of 420.85 and a molecular formula of C22H17ClN4O3 .
Métodos De Preparación
The synthetic routes and reaction conditions for Lana-DNA-IN-2 involve several steps. The compound is synthesized through a series of chemical reactions that include the use of various reagents and solvents. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is stored at -20°C for long-term stability and can be dissolved in solvents for experimental use .
Aplicaciones Científicas De Investigación
Lana-DNA-IN-2 has a wide range of scientific research applications. It is used extensively in the study of Kaposi’s sarcoma-associated herpesvirus (KSHV) infection. The compound inhibits the interaction between the latency-associated nuclear antigen and DNA, which is crucial for the replication and maintenance of the viral genome during latent infection. This makes it a valuable tool in virology and cancer research. Additionally, this compound is used in studies related to viral latency, DNA-protein interactions, and the development of antiviral therapies .
Mecanismo De Acción
The mechanism of action of Lana-DNA-IN-2 involves the inhibition of the interaction between the latency-associated nuclear antigen and DNA. This interaction is essential for the replication and maintenance of the Kaposi’s sarcoma-associated herpesvirus genome during latent infection. By disrupting this interaction, this compound prevents the virus from maintaining its genome in infected cells, thereby inhibiting viral replication and persistence .
Comparación Con Compuestos Similares
Lana-DNA-IN-2 is unique in its ability to inhibit the interaction between the latency-associated nuclear antigen and DNA. Similar compounds include other latency-associated nuclear antigen-DNA interaction inhibitors, which also target the same interaction but may differ in their chemical structure and potency. Some of these similar compounds include those identified through fragment-based approaches and small molecule inhibitors developed for the same purpose .
Propiedades
Fórmula molecular |
C22H17ClN4O3 |
|---|---|
Peso molecular |
420.8 g/mol |
Nombre IUPAC |
4-[1-[6-(2-chloro-4-methoxyphenyl)-4-methylpyridin-3-yl]triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C22H17ClN4O3/c1-13-9-19(17-8-7-16(30-2)10-18(17)23)24-11-21(13)27-12-20(25-26-27)14-3-5-15(6-4-14)22(28)29/h3-12H,1-2H3,(H,28,29) |
Clave InChI |
JSICOBMOPDIIEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1N2C=C(N=N2)C3=CC=C(C=C3)C(=O)O)C4=C(C=C(C=C4)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12394883.png)

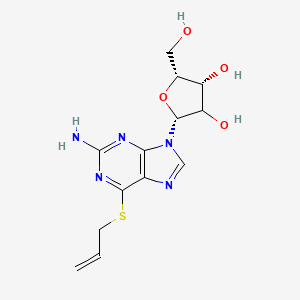
![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-11-methyldodec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12394909.png)
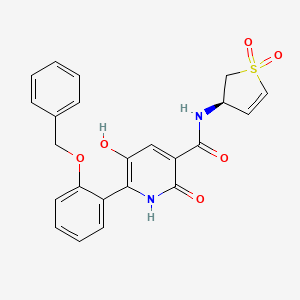

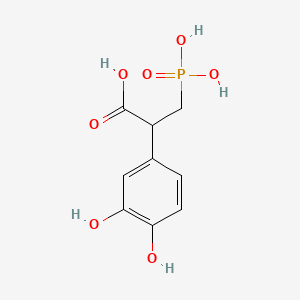
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12394931.png)
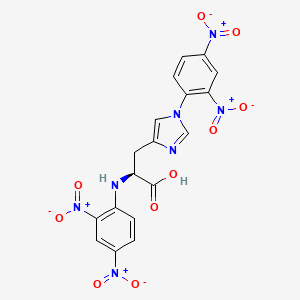
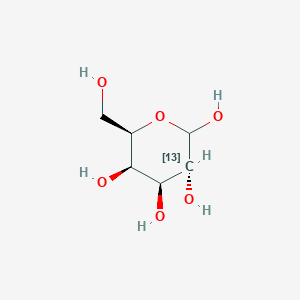
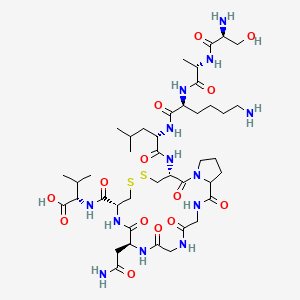
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12394943.png)

![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394953.png)
